1-Propene, tetrafluoro-
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Overview
Description
1-Propene, tetrafluoro- (chemical formula: C3H2F4) is a hydrofluoroolefin, a class of compounds known for their low global warming potential and zero ozone depletion potential . This compound is commonly used as a refrigerant and has gained attention as an environmentally friendly alternative to traditional hydrofluorocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propene, tetrafluoro- can be synthesized through the fluorination of propene. The reaction typically involves the use of hydrogen fluoride (HF) as a fluorinating agent under controlled conditions .
Industrial Production Methods: Industrial production of 1-Propene, tetrafluoro- involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors that can handle the corrosive nature of hydrogen fluoride .
Chemical Reactions Analysis
Types of Reactions: 1-Propene, tetrafluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl difluoride, carbon dioxide, and hydrogen fluoride.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or ozone.
Substitution: Common reagents include halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products:
Scientific Research Applications
1-Propene, tetrafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its low toxicity.
Medicine: Explored as a propellant in inhalers and other medical devices.
Industry: Widely used as a refrigerant in cooling systems, heat pumps, and supermarket refrigeration.
Mechanism of Action
The mechanism by which 1-Propene, tetrafluoro- exerts its effects is primarily through its interaction with molecular targets in the environment. The compound’s low global warming potential is attributed to its rapid degradation in the atmosphere, resulting in minimal long-term environmental impact . The molecular pathways involved include the breakdown of the carbon-fluorine bonds, leading to the formation of less harmful byproducts .
Comparison with Similar Compounds
2,3,3,3-Tetrafluoropropene (HFO-1234yf): Another hydrofluoroolefin used as a refrigerant.
cis-1,3,3,3-Tetrafluoropropene: An isomer of 1-Propene, tetrafluoro- with similar applications.
Uniqueness: 1-Propene, tetrafluoro- stands out due to its specific structural configuration, which provides unique thermodynamic properties making it highly efficient as a refrigerant . Its low global warming potential and zero ozone depletion potential further enhance its appeal as an environmentally friendly alternative .
Properties
IUPAC Name |
1,1,2,3-tetrafluoroprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4/c4-1-2(5)3(6)7/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJHURKAWUJHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474439 |
Source
|
Record name | 1-Propene, tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51053-29-3 |
Source
|
Record name | 1-Propene, tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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